4-Oxo-L-proline

描述

准备方法

Synthetic Routes and Reaction Conditions

4-Oxo-L-proline can be synthesized through several methods. One common synthetic route involves the oxidation of L-proline. This process typically uses oxidizing agents such as potassium permanganate or sodium periodate under controlled conditions to achieve the desired product. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological methods. Microorganisms that can convert L-proline to this compound are cultured in large bioreactors. The fermentation process is optimized to maximize yield, and the compound is extracted and purified from the culture medium. This method is preferred for its efficiency and lower environmental impact compared to chemical synthesis.

化学反应分析

Enzymatic Reduction by 4-Oxo-L-Proline Reductase (BDH2)

Human BDH2 catalyzes the NADH-dependent reduction of this compound to cis-4-hydroxy-L-proline, a metabolite with anticancer properties .

Reaction Equation:

Key Mechanistic Insights:

-

Stereospecificity : BDH2 transfers the pro-S hydrogen from NADH to the substrate, confirmed via deuterated NADH experiments .

-

Equilibrium : Haldane analysis shows the reaction strongly favors cis-4-hydroxy-L-proline formation (equilibrium constant ) .

-

Rate-Limiting Step :

Thermodynamic and Kinetic Parameters:

| Parameter | Value (25°C) | Method |

|---|---|---|

| (BDH2:NADH) | 0.48 μM | ITC |

| (BDH2:NAD) | 29 μM | ITC |

| 6.8 s | Steady-state kinetics | |

| (pH 7) | 1.2 × 10 Ms | pH-rate profiling |

pH Dependency of Catalysis

The profile reveals two ionizable groups critical for substrate binding:

Reaction Scheme:

-

Oxidation : L-Hydroxyproline → this compound using NaClO/TEMPO.

-

Protection : Amino group protection with Boc or Cbz groups.

Yield and Purity:

Structural and Functional Stabilization

-

Cofactor Binding : NADH and NAD stabilize BDH2, increasing its melting temperature () by 15–20°C .

-

Active Site : pH sensitivity suggests a catalytic triad involving His and Asp/Glu residues .

Biological Implications

While cis-4-hydroxy-L-proline is not part of canonical proline/arginine metabolism, its accumulation correlates with anticancer activity, potentially through modulation of collagen stability or redox signaling .

科学研究应用

1.1. Infrared Spectroscopy Probe

One of the notable applications of 4-oxo-L-proline is its use as a site-specific infrared (IR) probe to assess the local environment of proline residues in proteins. The C=O stretching vibration of this compound is sensitive to its surroundings, making it a valuable tool for studying protein dynamics. Research demonstrated that this compound can effectively monitor the thermodynamics of proline's cis-trans isomerization in peptide environments, which is crucial for understanding protein folding and stability .

Key Findings:

- The C=O stretching frequency varies with solvent polarity, indicating its potential as an IR probe.

- In peptide systems, shifts in the stretching frequency were observed, correlating with changes in local electric fields due to isomerization .

1.2. Enzymatic Reactions

This compound has been identified as a substrate for specific enzymes, notably β-hydroxybutyrate dehydrogenase (BDH2), which catalyzes its reversible reduction to cis-4-hydroxy-L-proline. This reaction highlights the compound's role in metabolic pathways involving proline derivatives and suggests its potential importance in mammalian physiology .

Case Study:

- BDH2 was shown to have a significantly higher catalytic efficiency for this compound compared to other substrates, emphasizing its relevance in metabolic studies .

2.1. Pharmaceutical Research

In pharmaceutical research, this compound serves as a versatile building block for synthesizing various compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Synthesis Applications:

- It has been utilized in organic synthesis to create chiral centers with high stereoselectivity, which is essential for developing enantiomerically pure drugs .

Microbial Applications

Research has explored microbial pathways for converting L-proline into hydroxyprolines using strains like Dactylosporangium and Amycolatopsis. These pathways can potentially be harnessed for industrial biotransformations involving this compound .

Data Table: Proline 4-Hydroxylase Activity

| Strain | Proline 4-Hydroxylase Activity (U/g cells) | Specific Activity (U/mg protein) |

|---|---|---|

| Dactylosporangium sp. RH1 | 28.0 | 2.31 |

| S. griseoviridus P-8648 | 22.0 | 1.63 |

| Amycolatopsis sp. RH2 | 6.9 | ND |

(ND = Not Determined)

Physiological Implications

The presence of this compound has been noted in biological samples, including human tissues and blood samples from diabetic patients under specific treatments. This observation suggests potential physiological roles that warrant further investigation into its metabolic pathways and implications for health .

作用机制

4-Oxo-L-proline exerts its effects through its interactions with various enzymes and metabolic pathways. One key enzyme is this compound reductase, which catalyzes the reduction of this compound to cis-4-hydroxy-L-proline . This reaction involves the transfer of electrons from NADH to this compound, resulting in the formation of cis-4-hydroxy-L-proline and NAD+ . This enzyme plays a crucial role in the metabolism of proline and its derivatives.

相似化合物的比较

4-Oxo-L-proline is unique compared to other proline derivatives due to its specific chemical structure and reactivity. Similar compounds include:

L-Proline: The parent amino acid from which this compound is derived.

4-Hydroxy-L-proline: A hydroxylated derivative of proline.

L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.

These compounds share structural similarities but differ in their chemical properties and biological activities. This compound’s unique structure allows it to participate in specific biochemical reactions that other proline derivatives cannot.

生物活性

4-Oxo-L-proline, also known as pyrroline-5-carboxylic acid, is a cyclic amino acid derivative of proline with significant biological activities. This compound plays a crucial role in various metabolic processes and has been investigated for its potential therapeutic applications, particularly in cancer biology and wound healing.

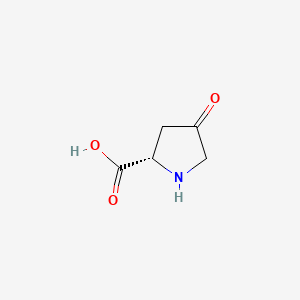

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a five-membered ring structure containing a carbonyl group. Its structural properties contribute to its reactivity and interactions within biological systems. The compound is often studied for its role in the proline metabolism cycle, which is vital for cellular energy production and redox balance.

Biological Functions and Mechanisms

1. Role in Proline Metabolism:

this compound is an intermediate in the proline biosynthesis pathway, which involves the conversion of glutamate to proline through several enzymatic reactions. This pathway is essential for maintaining cellular energy levels and supporting various physiological functions, including collagen synthesis and cellular proliferation.

2. Cancer Metabolism:

Recent studies have highlighted the involvement of this compound in cancer metabolism. Specifically, it has been shown that enzymes associated with proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR), are often upregulated in cancer cells. This upregulation facilitates increased ATP production and supports tumor growth and metastasis .

Inhibition of these enzymes using analogs like this compound can impair cancer cell proliferation. For instance, research indicates that inhibiting PYCR1 leads to reduced cell growth in various cancer models, suggesting that targeting proline metabolism could be a viable therapeutic strategy .

3. Wound Healing:

this compound has also been implicated in wound healing processes. Studies suggest that increased levels of proline contribute to fibroblast protection against oxidative stress during wound repair . This protective effect may enhance tissue regeneration and improve healing outcomes.

Case Studies

- Prostate Cancer: A study demonstrated that inhibiting PYCR1 activity with this compound led to decreased proliferation of prostate cancer cells. The treatment resulted in significant reductions in ATP levels, indicating disrupted energy metabolism essential for tumor growth .

- Breast Cancer: In MCF10A H-RAS V12 breast cancer spheroids, treatment with this compound analogs resulted in increased intracellular proline levels and impaired spheroid growth by approximately 50% compared to controls . This finding underscores the potential of this compound as a therapeutic agent targeting metabolic pathways in cancer.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXAFXVXPMUQCQ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942014 | |

| Record name | 4-Oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-18-6, 2002-02-0 | |

| Record name | 4-Oxo-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4347-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ketoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004347186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。